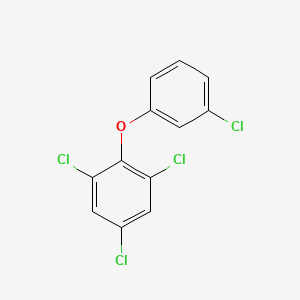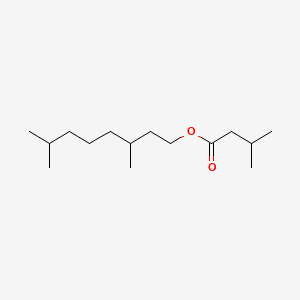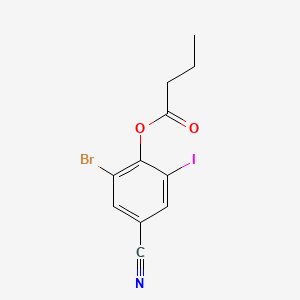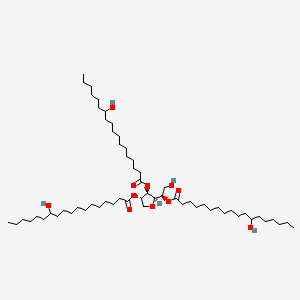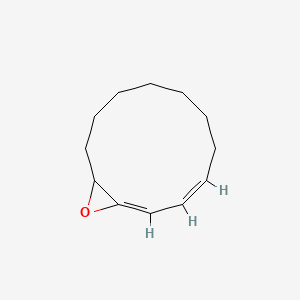
13-Oxabicyclo(10.1.0)tridecadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Oxabicyclo(10.1.0)tridecadiene: is a bicyclic organic compound with the molecular formula C12H18O It is characterized by a unique structure that includes a bicyclic framework with an oxygen atom incorporated into one of the rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo(10.1.0)tridecadiene typically involves cyclization reactions that form the bicyclic structure. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 13-Oxabicyclo(10.1.0)tridecadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学研究应用
Chemistry: In chemistry, 13-Oxabicyclo(10.1.0)tridecadiene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activity against various diseases, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 13-Oxabicyclo(10.1.0)tridecadiene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
- 13-Oxabicyclo(10.1.0)trideca-1,3-diene
- cis-Bicyclo(10.1.0)tridecane
Comparison: Compared to similar compounds, 13-Oxabicyclo(10.1.0)tridecadiene is unique due to the presence of an oxygen atom in its bicyclic structure. This oxygen atom imparts different chemical reactivity and properties compared to its hydrocarbon analogs. For example, the oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical reactions and biological systems.
属性
CAS 编号 |
42394-05-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
(1E,3Z)-13-oxabicyclo[10.1.0]trideca-1,3-diene |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h5,7,9,12H,1-4,6,8,10H2/b7-5-,11-9+ |
InChI 键 |
APOHERQVXMYBFG-BABZSUFTSA-N |
手性 SMILES |
C1CCC/C=C\C=C\2/C(O2)CCC1 |
规范 SMILES |
C1CCCC=CC=C2C(O2)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


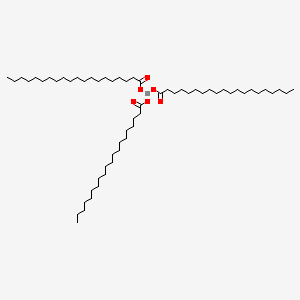

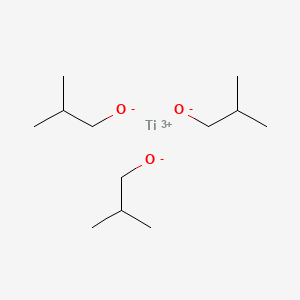

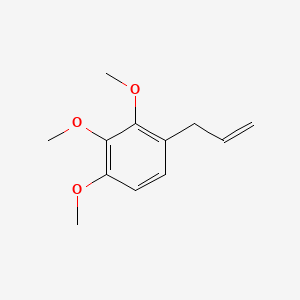
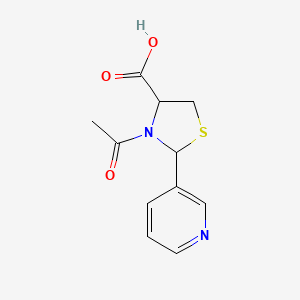
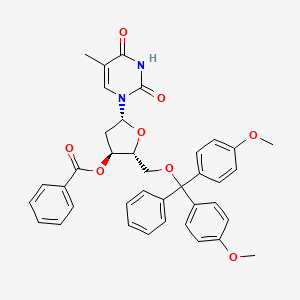

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
